A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 6-Methyl-2,3-dihydrobenzofuran
A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 6-Methyl-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral data of 6-Methyl-2,3-dihydrobenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. By delving into the principles of NMR, this guide will provide a detailed interpretation of the spectral data, offering a valuable resource for researchers and professionals in drug development and related fields. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction: The Significance of 6-Methyl-2,3-dihydrobenzofuran and NMR Spectroscopy
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. The addition of a methyl group at the 6-position can significantly influence the molecule's electronic properties and biological interactions. Accurate structural elucidation is paramount in understanding its structure-activity relationships, and NMR spectroscopy stands as the most powerful tool for this purpose.
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1] ¹H and ¹³C NMR are the most common NMR techniques, offering a comprehensive picture of the carbon and hydrogen framework of a molecule.
This guide will provide a detailed analysis of the ¹H and ¹³C NMR spectra of a close derivative, 1-(6-Methyl-2,3-dihydrobenzofuran-3-yl)-N-morpholinomethanesulfonamide, which serves as an excellent proxy for understanding the spectral features of the parent compound, particularly in the aromatic and methyl regions.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, a clear and consistent atom numbering system is essential. The structure of 6-Methyl-2,3-dihydrobenzofuran is presented below with the standard numbering convention.
Caption: Molecular structure and atom numbering of 6-Methyl-2,3-dihydrobenzofuran.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR data for a derivative, 1-(6-Methyl-2,3-dihydrobenzofuran-3-yl)-N-morpholinomethanesulfonamide, recorded in deuterated chloroform (CDCl₃) at 400 MHz.[2] The data for the aromatic and methyl protons are highly representative of the parent compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-CH₃ | 2.31 | singlet | - |
| H5 | 6.66 | singlet | - |
| H7 | 6.72 | doublet | 7.6 |
| H4 | 7.06 | doublet | 7.6 |
Note: The chemical shifts and coupling constants for the protons on the dihydrofuran ring (H2 and H3) are significantly influenced by the substituent at the 3-position in the derivative and are therefore not listed here as a direct representation of the parent compound.
Interpretation of the ¹H NMR Spectrum
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Aromatic Protons (H4, H5, H7): The aromatic region of the spectrum shows three distinct signals. The singlet at 6.66 ppm corresponds to the H5 proton, which has no adjacent protons to couple with. The two doublets at 6.72 ppm and 7.06 ppm correspond to the H7 and H4 protons, respectively. These two protons are coupled to each other, resulting in the observed doublet splitting with a coupling constant of 7.6 Hz, which is typical for ortho-coupling in a benzene ring.
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Methyl Protons (Ar-CH₃): The sharp singlet at 2.31 ppm is characteristic of the methyl group attached to the aromatic ring. The integration of this signal would correspond to three protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The following table summarizes the ¹³C NMR data for the 6-methyl-2,3-dihydrobenzofuran core of the same derivative, recorded in CDCl₃ at 100 MHz.[2]
| Carbon | Chemical Shift (δ, ppm) |
| Ar-CH₃ | 21.5 |
| C5 | 110.9 |
| C7 | 121.7 |
| C4 | 123.8 |
| C3a | 124.1 |
| C6 | 139.8 |
| C7a | 160.1 |
Note: The chemical shifts for the carbons of the dihydrofuran ring (C2 and C3) are influenced by the substituent in the derivative and are not included.
Interpretation of the ¹³C NMR Spectrum
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Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The aromatic region of the ¹³C NMR spectrum displays six signals, corresponding to the six carbons of the benzene ring. The chemical shifts are influenced by the substituents on the ring. The oxygen-bearing carbon (C7a) is the most downfield-shifted at 160.1 ppm. The carbon bearing the methyl group (C6) appears at 139.8 ppm. The remaining aromatic carbons appear between 110.9 and 124.1 ppm.
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Methyl Carbon (Ar-CH₃): The signal at 21.5 ppm is characteristic of the methyl carbon attached to the aromatic ring.
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized experimental procedures.
Sample Preparation for NMR Analysis
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Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
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Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
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Sample Purity: The sample should be free of paramagnetic impurities, which can cause significant line broadening. It is also important to filter the sample to remove any particulate matter that can degrade the spectral resolution.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Caption: A streamlined workflow for NMR sample preparation.
NMR Data Acquisition
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Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
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Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.
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Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H and ¹³C NMR spectra.
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Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Conclusion
This guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of 6-Methyl-2,3-dihydrobenzofuran, utilizing data from a closely related derivative to interpret the key spectral features. The provided protocols for sample preparation and data acquisition serve as a practical reference for obtaining high-quality NMR data. A thorough understanding of the NMR spectra is fundamental for the unambiguous structural confirmation of this important heterocyclic scaffold and for advancing its applications in drug discovery and materials science.
References
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Wu, J., et al. (2012). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into an Allylic C-H Bond. Organic Letters, 14(15), 3898-3901. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]
